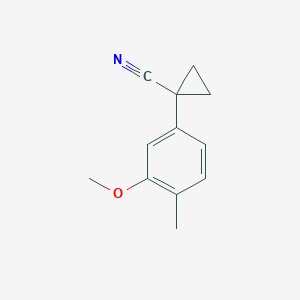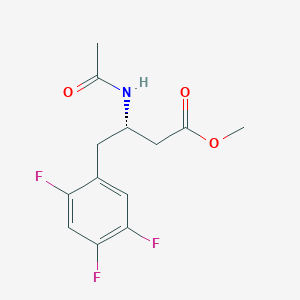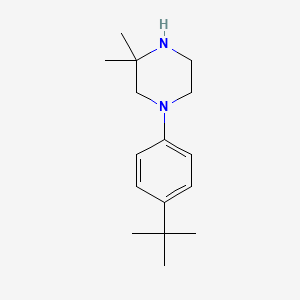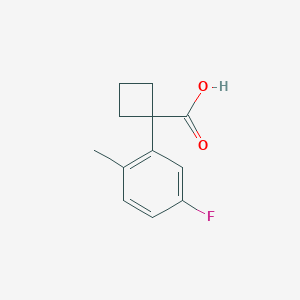![molecular formula C12H18O2 B11723164 (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol is a chiral organic compound with a molecular structure that includes a phenyl ring substituted with a propan-2-yloxy group and a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol typically involves the reaction of a phenyl derivative with a propan-2-yloxy group under controlled conditions. One common method involves the use of a Grignard reagent, where the phenyl derivative is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This intermediate is then reacted with propan-2-ol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems are often employed to facilitate the direct introduction of the propan-2-yloxy group into the phenyl ring, resulting in a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
1-[3-(propan-2-yloxy)phenyl]ethanol: A related compound with a similar phenyl ring and propan-2-yloxy group but differing in the alcohol moiety.
1-[3-(propan-2-yloxy)phenyl]propan-1-ol: Another similar compound with a different position of the hydroxyl group on the propyl chain.
Uniqueness
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of both a propan-2-yloxy group and a propan-2-ol moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(2S)-1-(3-propan-2-yloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9(2)14-12-6-4-5-11(8-12)7-10(3)13/h4-6,8-10,13H,7H2,1-3H3/t10-/m0/s1 |
Clé InChI |
VLMVCTASYCFQAZ-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=CC=C1)OC(C)C)O |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)

![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)


![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)

![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)

